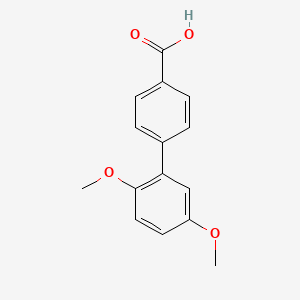

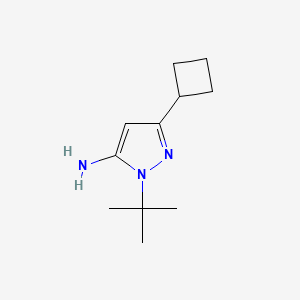

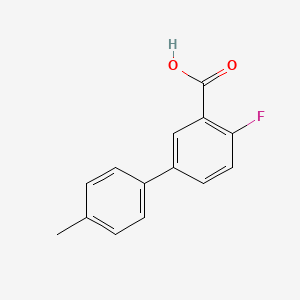

![molecular formula C14H21BrClNO B1439890 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219957-70-6](/img/structure/B1439890.png)

3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H20BrNO.ClH/c1-11-4-5-14(13(15)9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H. This string represents the compound’s molecular structure in the InChI (IUPAC International Chemical Identifier) format.

Physical And Chemical Properties Analysis

This compound is typically stored in a dry room at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, and stability are not available in the sources I found .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine Hydrochloride Applications

3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride, also known as 3-(2-(2-Bromo-4-methylphenoxy)ethyl)piperidine hydrochloride, is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct fields:

Pharmaceutical Research: This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to acting as an intermediate in the creation of selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for depression and anxiety disorders. The bromine atom present in the compound can facilitate further chemical reactions, such as cross-coupling to form biologically active molecules.

Material Science: In material science, the compound’s ability to act as a polymerization initiator can be explored. Its robust structure could help in the formation of novel polymeric materials with potential applications in electronics, coatings, and adhesives.

Analytical Chemistry: The compound can serve as a standard or reference material in chromatography and mass spectrometry. Its unique molecular signature allows for the calibration of instruments and aids in the identification of similar compounds within complex mixtures.

Biopharma Production: As a building block in biopharmaceutical manufacturing, this compound can be used to synthesize active pharmaceutical ingredients (APIs) with enhanced pharmacokinetic properties. Its structural features may improve the solubility and stability of APIs.

Controlled Environment and Cleanroom Solutions: The stability of this compound under various conditions makes it suitable for use in controlled environments. It can be used in the development of sensors and indicators that monitor the presence of specific chemicals or environmental conditions in cleanrooms.

Safety and Hazard Analysis: Due to its chemical properties, this compound can be used in research related to safety and hazard prevention. Its reactivity with other substances can be studied to develop safer handling protocols and storage solutions for similar compounds.

Synthetic Chemistry Methodology: Researchers can employ this compound in methodological studies to develop new synthetic routes or improve existing ones. Its reactivity can be harnessed to create more efficient chemical reactions, reducing waste and increasing yield.

Environmental Science: In environmental science, the compound’s interactions with other chemicals can be studied to understand its behavior in ecosystems. This knowledge can contribute to the development of strategies for the removal of hazardous substances from the environment.

Each application mentioned leverages the unique chemical structure and properties of 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride, demonstrating its versatility and potential in scientific research. While the current web search did not yield specific details on the applications, the above analysis is based on the general chemical properties and potential uses of such compounds in the respective fields .

Eigenschaften

IUPAC Name |

3-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO.ClH/c1-11-4-5-14(13(15)9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILPZGCGSFLHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219957-70-6 | |

| Record name | Piperidine, 3-[2-(2-bromo-4-methylphenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

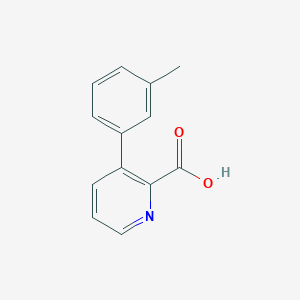

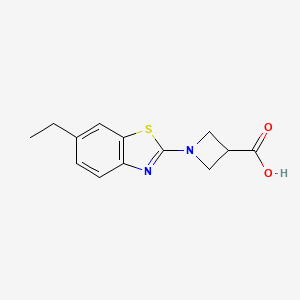

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)

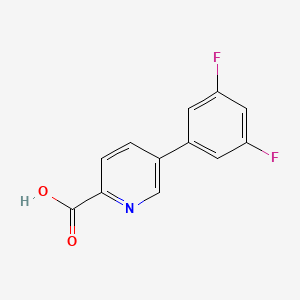

![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)

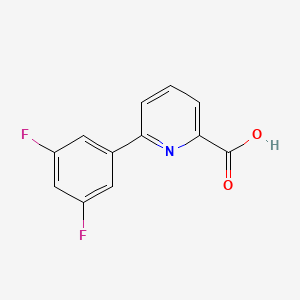

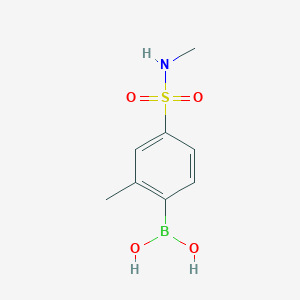

![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)